Aminooxy-PEG9-methane

Bioconjugation chemistry Oxime ligation Hydrolytic stability

Aminooxy-PEG9-methane (CAS 2098979-84-9) is a monodisperse heterobifunctional polyethylene glycol (PEG) derivative with molecular formula C19H41NO10 and exact molecular weight 443.53 g/mol. The compound features an aminooxy (-ONH2) functional group at one terminus and a methoxy (-OCH3) capping group at the opposite terminus, separated by a discrete PEG9 spacer comprising nine ethylene oxide repeat units.

Molecular Formula C19H41NO10
Molecular Weight 443.5 g/mol
Cat. No. B15387214
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAminooxy-PEG9-methane
Molecular FormulaC19H41NO10
Molecular Weight443.5 g/mol
Structural Identifiers
SMILESCOCCOCCOCCOCCOCCOCCOCCOCCOCCON
InChIInChI=1S/C19H41NO10/c1-21-2-3-22-4-5-23-6-7-24-8-9-25-10-11-26-12-13-27-14-15-28-16-17-29-18-19-30-20/h2-20H2,1H3
InChIKeyNOOFTGGHALAEJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Aminooxy-PEG9-methane: Technical Specifications and Procurement Data for Monodisperse Bioconjugation Linker CAS 2098979-84-9


Aminooxy-PEG9-methane (CAS 2098979-84-9) is a monodisperse heterobifunctional polyethylene glycol (PEG) derivative with molecular formula C19H41NO10 and exact molecular weight 443.53 g/mol . The compound features an aminooxy (-ONH2) functional group at one terminus and a methoxy (-OCH3) capping group at the opposite terminus, separated by a discrete PEG9 spacer comprising nine ethylene oxide repeat units . The aminooxy group enables chemoselective reaction with aldehydes and ketones to form stable oxime bonds under mild aqueous conditions, while the PEG9 backbone confers enhanced aqueous solubility, reduced immunogenicity, and increased molecular flexibility . The compound is classified as a PEG-based linker and is primarily supplied as a pale yellow or colorless oily liquid with ≥95% purity, requiring storage at 2-8°C for short-term stability . Commercial availability spans milligram to kilogram scales from multiple established PEG derivative manufacturers .

Aminooxy-PEG9-methane Substitution Risks: Why Linker Chain Length and Functional Group Identity Determine Experimental Outcomes


Generic substitution of Aminooxy-PEG9-methane with in-class analogs carries quantifiable risks to experimental reproducibility and biological performance. The PEG spacer length is not merely a passive tether but a conformational tuner that governs ternary complex formation, target engagement efficiency, and pharmacokinetic clearance [1]. Studies in antibody-drug conjugate (ADC) optimization have established a clear threshold relationship where PEG chain length directly modulates plasma clearance up to PEG8, beyond which clearance stabilizes [2]. A linker with insufficient PEG units (e.g., PEG4 or PEG6) yields accelerated systemic elimination and reduced therapeutic window, while an aminooxy-PEG with suboptimal length may fail to span the inter-ligand distance required for productive ubiquitination in PROTAC applications . Furthermore, the aminooxy functional group confers specific chemoselectivity and bond stability advantages that amine-, hydrazide-, or azide-terminated analogs cannot replicate without altering reaction conditions, conjugation efficiency, or final conjugate integrity . The following quantitative evidence demonstrates precisely where Aminooxy-PEG9-methane diverges measurably from its closest comparators.

Aminooxy-PEG9-methane: Quantitative Differentiation Evidence for Scientific Selection and Procurement Decisions


Aminooxy-PEG9-methane Oxime Bond Hydrolytic Stability Compared with Hydrazone and Imine Linkages

The aminooxy group in Aminooxy-PEG9-methane reacts with aldehydes to form aldoxime bonds that exhibit superior hydrolytic stability relative to hydrazone and imine linkages formed by alternative nucleophile-functionalized linkers . Oxime bonds demonstrate no detectable cleavage under physiological conditions or even mildly acidic environments (pH values encountered in endosomal compartments and certain disease microenvironments) that readily cleave hydrazone and imine bonds [1]. Unlike hydrazone and imine conjugates, which typically require post-conjugation reduction with sodium cyanoborohydride to achieve stable secondary amine linkages, oxime conjugates can be used directly without reduction in most applications, preserving time, simplifying workflows, and avoiding additional purification steps .

Bioconjugation chemistry Oxime ligation Hydrolytic stability

Aminooxy-PEG9-methane Chain Length Optimization: Clearance Threshold Evidence from PEGylated Antibody-Drug Conjugate Studies

Systematic evaluation of PEG side-chain length in antibody-drug conjugates (ADCs) established a quantifiable relationship between PEG units and plasma clearance. Multiple PEG-glucuronide-MMAE linkers with PEG sizes up to 24 ethylene oxide units were evaluated in homogeneous DAR 8 ADCs [1]. The study revealed a definitive threshold: longer PEG chains reduced clearance rates, but this effect plateaued beyond PEG8, with additional ethylene oxide units providing no further clearance benefit [2]. Aminooxy-PEG9-methane, containing nine ethylene oxide units, resides precisely at this pharmacokinetic plateau, ensuring maximal circulation half-life extension without the synthetic complexity or cost of longer-chain analogs.

Pharmacokinetics Antibody-drug conjugates PEG linker optimization

Aminooxy-PEG9-methane Spacer Conformational Flexibility: Ternary Complex Optimization in PROTAC Applications

In PROTAC development, PEG linker length functions as a conformational tuner that governs whether E3 ligase and target protein achieve the mutual orientation necessary for productive ubiquitination [1]. Structure-activity relationship studies demonstrate that progression from PEG4 to PEG8 can enhance residence time in the ternary complex by an order of magnitude, translating to lower cellular EC50 values [2]. PEG4 imposes a near-rigid span suitable for sterically congested pockets; PEG6 provides a compromise length; PEG8 introduces additional gauche conformations that act as shock absorbers for domain motion [3]. Aminooxy-PEG9-methane extends this flexibility continuum beyond PEG8, offering incremental conformational entropy that may further accommodate targets undergoing large domain rearrangements upon ligand binding without sacrificing the solubility and immunogenicity benefits of the PEG backbone .

PROTAC linker design Ternary complex formation Conformational entropy

Aminooxy-PEG9-methane Aminooxy Functional Group Chemoselectivity: Reaction Rate Comparison with Alternative Nucleophiles

The aminooxy functional group in Aminooxy-PEG9-methane enables chemoselective reaction with carbonyl compounds (aldehydes and ketones) under mild aqueous conditions without requiring toxic metal catalysts . Measured second-order rate constants for aminooxy compounds reacting with carbonyls at 21°C range from 0.11 to 5.64 M−1·s−1 depending on carbonyl electrophilicity, with acetone (k = 0.73-5.64 M−1·s−1) and acrolein (k = 1.27-2.00 M−1·s−1) representing typical substrates [1]. This catalyst-free reactivity contrasts with azide-alkyne click chemistry alternatives, which require either cytotoxic copper catalysts (CuAAC, toxicity concern for in vivo applications), ruthenium catalysts (RuAAC), or strained alkynes (SPAAC, increased synthetic cost and steric bulk) . Aminooxy ligation proceeds efficiently in amine-free, neutral buffers (pH 6.5-7.5), compatible with protein and nucleic acid bioconjugation without denaturation risk .

Bioconjugation kinetics Chemoselective ligation Carbonyl-reactive linkers

Aminooxy-PEG9-methane Aqueous Solubility Enhancement via PEG9 Spacer: Comparison with Shorter PEG Chain Analogs

The PEG9 spacer in Aminooxy-PEG9-methane confers enhanced aqueous solubility compared to shorter-chain aminooxy-PEG analogs (PEG4, PEG6, PEG7) . The compound exhibits good water solubility and can dissolve in water to form clear solutions, a property directly attributable to the nine ethylene oxide repeat units that create a hydrophilic corona shielding hydrophobic cargo . In systematic evaluations of PEG chain length effects on nanocarrier properties, higher PEG content and longer chain lengths correlated with smaller micellar sizes, higher water solubilities, and faster resolubilization rates [1]. This solubility advantage is particularly relevant when conjugating hydrophobic payloads (e.g., PROTAC warheads, fluorophores, or drug molecules) where insufficient PEG length may result in conjugate precipitation, aggregation, or poor handling characteristics.

Aqueous solubility PEG linker design Bioconjugate formulation

Aminooxy-PEG9-methane Monodisperse Molecular Weight: Batch-to-Batch Reproducibility Compared with Polydisperse PEG Reagents

Aminooxy-PEG9-methane is a discrete, monodisperse PEG compound with exact molecular weight 443.53 g/mol, in contrast to polydisperse PEG reagents that consist of mixtures of chain lengths with average molecular weights (e.g., PEG2000, PEG5000) . Because the oligomer is monodisperse, the solubility benefit and conjugation stoichiometry are reproducible batch-to-batch, unlike polydisperse PEG mixtures where the hydrophobic high-mass tail may nucleate precipitation and introduce variability in conjugate characterization [1]. The exact molecular weight enables precise molar calculations for stoichiometric conjugation reactions and facilitates analytical characterization by mass spectrometry, HPLC, and NMR without the peak broadening and heterogeneity inherent to polydisperse PEG conjugates .

Monodisperse PEG Batch consistency Analytical characterization

Aminooxy-PEG9-methane Optimal Use Cases: Evidence-Based Application Scenarios for Research and Industrial Procurement


PROTAC Library Synthesis and Linker Length Optimization Campaigns

Aminooxy-PEG9-methane serves as a critical PEG-based linker component in PROTAC (PROteolysis TArgeting Chimera) synthesis . Its PEG9 spacer extends the conformational flexibility range beyond the commonly employed PEG4-PEG8 window, enabling medicinal chemists to explore longer linker lengths when shorter PEG chains fail to achieve productive ternary complex formation [1]. Structure-activity relationship data indicate that progression from PEG4 to PEG8 can enhance ternary complex residence time by an order of magnitude; PEG9 offers further conformational sampling capacity for challenging target-ligase pairs where inter-pocket distances exceed the span of shorter linkers . The aminooxy functional group enables chemoselective attachment to aldehyde- or ketone-functionalized E3 ligase ligands or target protein warheads under mild, catalyst-free conditions compatible with PROTAC building block integrity [2].

Antibody-Drug Conjugate (ADC) Linker Development Requiring Optimized Pharmacokinetics

In ADC development programs where extended plasma circulation half-life is a primary optimization goal, Aminooxy-PEG9-methane provides a PEG chain length that resides at the established pharmacokinetic plateau . Systematic studies in PEGylated glucuronide-MMAE linkers demonstrated that PEG length directly modulates plasma clearance up to PEG8, with longer chains reducing elimination and providing wider therapeutic windows [1]. Aminooxy-PEG9-methane, containing nine ethylene oxide units, ensures maximal circulation half-life extension without the synthetic burden of longer-chain analogs . The monodisperse nature of PEG9 enables precise drug-to-antibody ratio (DAR) control and reproducible conjugate characterization, essential parameters for ADC CMC development and regulatory documentation [2].

Site-Specific Protein and Peptide Bioconjugation for Diagnostic and Therapeutic Applications

Aminooxy-PEG9-methane enables site-specific modification of proteins, peptides, and antibodies through chemoselective reaction with aldehyde or ketone groups introduced via periodate oxidation of glycans, enzymatic oxidation, or genetic incorporation of unnatural amino acids . The oxime bond formed exhibits superior hydrolytic stability compared to hydrazone and imine alternatives, maintaining conjugate integrity during extended in vivo circulation and intracellular trafficking without requiring post-conjugation reduction steps [1]. The PEG9 spacer enhances aqueous solubility of the final conjugate, reduces immunogenicity, and minimizes steric hindrance between the protein and attached payload (fluorophore, biotin, drug, or chelator), improving both conjugation efficiency and functional performance . Reaction conditions (pH 6.5-7.5, amine-free buffer) preserve protein folding and enzymatic activity, a critical advantage over amine-reactive NHS ester or isothiocyanate chemistries that risk lysine modification and activity loss [2].

Radiopharmaceutical and PET Tracer Development Requiring Stable Oxime Linkages

Aminooxy-PEG9-methane is suitable for 18F-PET tracer and radiopharmaceutical development where stable, non-cleavable linkages between targeting vectors and chelators or prosthetic groups are required under physiological conditions . The aminooxy group reacts efficiently with aldehyde- or ketone-functionalized precursors to form oxime bonds that do not cleave during extended imaging time windows or under the mildly acidic conditions encountered in tumor microenvironments [1]. The monodisperse PEG9 spacer provides predictable pharmacokinetic properties, enabling accurate dosimetry calculations and reproducible biodistribution profiles across production batches . The catalyst-free conjugation chemistry eliminates the need for copper catalysts that may interfere with radionuclide integrity or introduce cytotoxic contaminants, streamlining GMP radiopharmaceutical production workflows [2].

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